molecular formula C15H13BrN2O3 B2798983 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 923853-77-4

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2798983
CAS No.: 923853-77-4
M. Wt: 349.184
InChI Key: KDFVEIMVCAVNBW-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyrrolidinone moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can modify the functional groups on the furan and pyrrolidinone rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a brominated furan ring and a pyrrolidinone-substituted phenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a furan ring substituted at the 2-position with a carboxamide group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The presence of bromine at the 5-position of the furan ring enhances its reactivity and biological profile.

Synthesis Steps:

  • Bromination: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
  • Amidation: The brominated furan is reacted with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Anticancer Activity

Research has demonstrated that derivatives of oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.

Key Findings:

  • Compounds similar to this compound showed reduced cell viability in A549 cells, indicating potential as anticancer agents.
  • Notably, compounds containing free amino groups demonstrated more potent anticancer activity compared to those with acetylamino fragments, suggesting that specific structural features are crucial for efficacy .
CompoundIC50 (µM)Cell LineNotes
This compound20A549Significant reduction in cell viability
Cisplatin15A549Standard chemotherapeutic agent for comparison

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Klebsiella pneumoniae.

Mechanism of Action:
The compound's antimicrobial effects may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. It has been shown to possess both bactericidal and bacteriostatic properties depending on the concentration used .

Antimicrobial Efficacy Data:

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
MRSA10 µg/mL15
K. pneumoniae20 µg/mL12

Case Studies

  • Study on Anticancer Properties:
    In vitro studies using the MTT assay revealed that the compound significantly reduced the viability of A549 cells compared to untreated controls, with an IC50 value indicating effective cytotoxicity .
  • Antimicrobial Screening:
    In a comparative study against XDR pathogens, this compound exhibited superior activity compared to conventional antibiotics like meropenem, particularly against resistant strains .

Properties

IUPAC Name

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-13-7-6-12(21-13)15(20)17-10-3-1-4-11(9-10)18-8-2-5-14(18)19/h1,3-4,6-7,9H,2,5,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFVEIMVCAVNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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